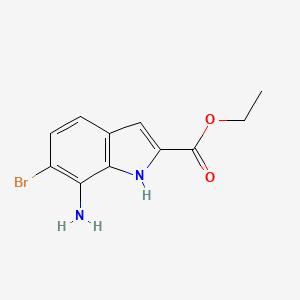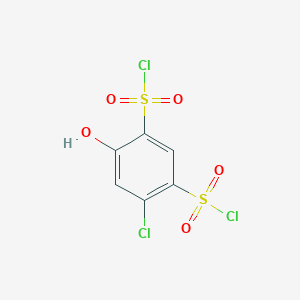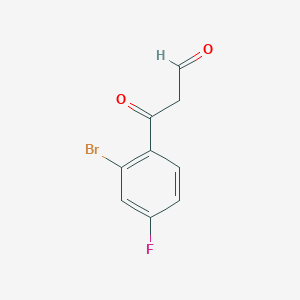
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with an oxopropanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal typically involves the bromination and fluorination of a phenyl ring, followed by the introduction of an oxopropanal group. One common method involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by the introduction of the oxopropanal group using continuous flow reactors. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-4-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(2-Bromo-4-fluorophenyl)-3-hydroxypropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity towards these targets. The oxopropanal group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4-fluorobenzaldehyde
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
Uniqueness
3-(2-Bromo-4-fluorophenyl)-3-oxopropanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents on the phenyl ring, along with the oxopropanal group, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H6BrFO2 |
|---|---|
Poids moléculaire |
245.04 g/mol |
Nom IUPAC |
3-(2-bromo-4-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6BrFO2/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,4-5H,3H2 |
Clé InChI |
UIQYNYHXWUCDDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)


![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)
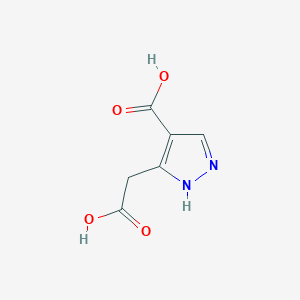
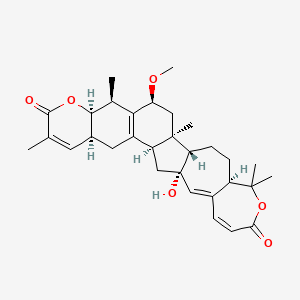
![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)
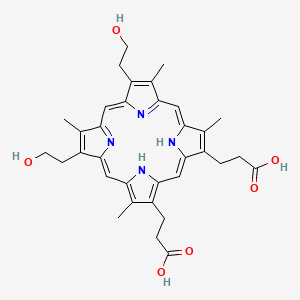


![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
